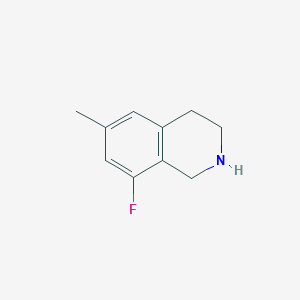

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline is a compound that can be used for pharmaceutical testing . It is related to 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Structure Analysis

The molecular formula of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline is C10H12FN . The InChI code is 1S/C10H12FN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline is a powder . It has a molecular weight of 165.21 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

8-Fluoro-TIQ derivatives have attracted attention due to their potential therapeutic applications. Researchers explore their interactions with biological targets, such as enzymes and receptors. These compounds may serve as building blocks for novel drugs targeting infectious diseases, neurodegenerative disorders, or cancer .

Antibacterial Activity

Fluorinated quinolines, including 8-fluoro-TIQ, exhibit broad-spectrum antibacterial properties. These compounds interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV. Their effectiveness against Gram-negative and Gram-positive bacteria makes them valuable candidates for drug development .

Enzyme Inhibition

8-Fluoro-TIQ derivatives have been investigated as enzyme inhibitors. By modulating specific enzymes, they may impact various physiological processes. Researchers explore their potential in treating conditions like inflammation, cardiovascular diseases, and cancer .

Neuroprotective Effects

Studies suggest that fluorinated quinolines, including 8-fluoro-TIQ, possess neuroprotective properties. These compounds may mitigate oxidative stress, inflammation, and neuronal damage, making them relevant in neurodegenerative disease research .

Liquid Crystals and Materials Science

Fluorinated quinolines find applications beyond medicine. They contribute to the development of liquid crystals used in displays and optical devices. The unique properties of 8-fluoro-TIQ derivatives make them valuable components in materials science .

Synthetic Methodology and Chemical Reactions

Researchers explore novel synthetic routes to prepare 8-fluoro-TIQ and related compounds. Methods include cyclization, cycloaddition reactions, nucleophilic substitutions, and direct fluorinations. Understanding these synthetic pathways aids in designing efficient routes for drug synthesis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

Tetrahydroisoquinolines (THIQs) are a large group of compounds that can be found in the human body and have been associated with various biological activities .

Mode of Action

Thiqs are known to interact with biogenic amines and electrophilic carbonyl compounds, including ethanol’s main metabolite, acetaldehyde .

Biochemical Pathways

Thiqs are known to be involved in reactions known as pictet-spengler condensations .

Result of Action

Some THIQs are known to exert neuroprotective and neurorestorative actions .

Propiedades

IUPAC Name |

8-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYDPQVIFXHLCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2379806.png)

![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)

![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)

![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)

![[4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2379822.png)